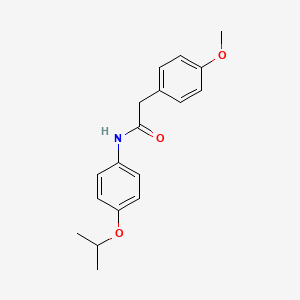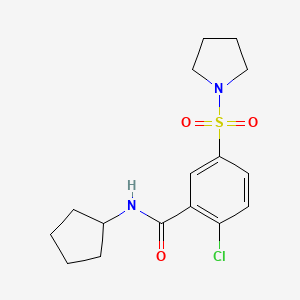![molecular formula C18H21N3O2S B4405495 N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4405495.png)
N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide
Vue d'ensemble
Description
N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide, commonly known as ML-161, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. ML-161 is a furan-based compound that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ML-161 involves its ability to bind to specific enzymes and proteins, leading to their inhibition. ML-161 has been found to specifically target the PI3K pathway by inhibiting the activity of the p110α subunit, which is involved in regulating cell growth and survival. ML-161 has also been found to inhibit the activity of NF-κB, which plays a key role in the immune response.
Biochemical and Physiological Effects
ML-161 has been found to exhibit promising biochemical and physiological effects in various studies. It has been found to inhibit the growth of cancer cells by targeting the PI3K pathway, which is frequently dysregulated in cancer. ML-161 has also been found to exhibit anti-inflammatory effects by inhibiting the activity of NF-κB, which is involved in the immune response. Additionally, ML-161 has been found to exhibit neuroprotective effects by inhibiting the activity of glycogen synthase kinase 3β (GSK3β), which is involved in the pathogenesis of various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ML-161 for lab experiments is its specificity towards certain enzymes and proteins, allowing for targeted inhibition. ML-161 is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of ML-161 is its potential toxicity, as it has been found to exhibit cytotoxic effects at high concentrations.
Orientations Futures
There are many potential future directions for the use of ML-161 in scientific research. One potential direction is the development of ML-161 as a therapeutic agent for the treatment of cancer, as it has been found to exhibit promising anti-cancer effects. Another potential direction is the use of ML-161 for the treatment of neurodegenerative diseases, as it has been found to exhibit neuroprotective effects. Additionally, further studies are needed to fully understand the potential toxic effects of ML-161 and to optimize its use in lab experiments.
Applications De Recherche Scientifique
ML-161 has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit inhibitory effects on various enzymes and proteins, including the phosphatidylinositol-3-kinase (PI3K) pathway, which is involved in regulating cell growth and survival. ML-161 has also been found to exhibit anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Propriétés
IUPAC Name |
N-[[4-(2-methylpiperidin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-5-2-3-11-21(13)15-9-7-14(8-10-15)19-18(24)20-17(22)16-6-4-12-23-16/h4,6-10,12-13H,2-3,5,11H2,1H3,(H2,19,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSXFRXUSFYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4405415.png)


![2-hydroxy-5-[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B4405432.png)
![1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4405434.png)
![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4405439.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4405444.png)
![methyl 4-[(5-acetyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B4405449.png)
![N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4405450.png)
![3-[(2-chloro-4-nitrophenyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4405472.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4405486.png)
![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4405498.png)
![methyl 1-[4-(allyloxy)benzoyl]-1H-indole-3-carboxylate](/img/structure/B4405502.png)
![3-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4405514.png)